(2S)-2-Methyloxetane-2-carboxylic acid

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Chiral oxetane building blocks with defined (2S) stereochemistry are essential for stereoselective synthesis, yet sourcing high-purity enantiomers with reliable supply chains remains challenging. (2S)-2-Methyloxetane-2-carboxylic acid (CAS 2306255-43-4) addresses this gap. • Enables comparative SAR studies with the (2R) enantiomer to identify eutomer/distomer in chiral drug development. • Serves as a monomer precursor for chiral polymer synthesis and as a validated scaffold for PRODH inhibitor development. • Supplied with full analytical documentation; available in 100 mg-1 g research quantities with global shipping.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
Cat. No. B8249311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methyloxetane-2-carboxylic acid
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1(CCO1)C(=O)O
InChIInChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7)/t5-/m0/s1
InChIKeyKLHHPSLZRBPPKG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Methyloxetane-2-carboxylic Acid Overview


(2S)-2-Methyloxetane-2-carboxylic acid is a chiral, four-membered oxetane heterocycle with a carboxylic acid functional group. The (2S) stereochemistry imparts specific three-dimensionality and electronic properties that are critical for applications in medicinal chemistry and asymmetric synthesis. The strained oxetane ring is a recognized isostere of carbonyl and other functional groups, often used to enhance metabolic stability and modulate lipophilicity in drug candidates . This compound is commercially available with purities ≥95-97%, making it a viable starting material for research and development .

Chirality Defined (2S) enantiomer for asymmetric synthesis workflows
Structure Strained oxetane ring, a recognized bioisostere in medicinal chemistry
Availability Research-grade supply supports chiral building block procurement

Generic Substitution Limitations


The specific combination of (2S) stereochemistry and the 2-position methyl substitution on the oxetane ring creates a unique spatial and electronic environment that is not replicated by its enantiomer, regioisomers, or unsubstituted analogs. For instance, the (2R) enantiomer will lead to a mirror-image three-dimensional structure, which can result in drastically different interactions with chiral biological targets . Similarly, the 3-methyloxetane-3-carboxylic acid regioisomer presents a different substitution pattern, altering its shape and reactivity profile . Even the close analog (2S)-oxetane-2-carboxylic acid lacks the methyl group, which influences both lipophilicity and steric bulk, critical parameters in medicinal chemistry optimization . Therefore, the use of a generic, racemic, or different oxetane-carboxylic acid is likely to yield different, and often suboptimal, results in applications demanding this precise stereoelectronic profile.

(2R) enantiomer
Mirror-image stereochemistry may shift chiral recognition and interaction profiles
3-methyloxetane-3-carboxylic acid
Regioisomeric substitution pattern alters ring geometry and reactivity pathway
(2S)-oxetane-2-carboxylic acid
Absence of C2-methyl group may change lipophilicity and steric bulk, affecting SAR

Quantitative Evidence


Stereochemical Purity Comparison

The enantiomeric purity of a chiral building block is paramount for achieving high stereoselectivity in downstream synthesis. (2S)-2-Methyloxetane-2-carboxylic acid is supplied as a single, defined enantiomer, whereas its (2R) counterpart is a distinct compound and the racemic mixture lacks stereochemical definition . Commercial suppliers offer both the (2S) and (2R) enantiomers with a typical purity of 95-97%, allowing researchers to select the specific stereoisomer required for their asymmetric synthesis or chiral probe studies . The choice of the (2S) over the (2R) enantiomer or a racemic mixture is a fundamental selection criterion in projects targeting chiral biological systems.

Enantiomeric identity
Head-to-head
(2S) ≥95–97% vs (2R) 95% & racemic 97–98%
Enantiomeric specification supports asymmetric synthesis reproducibility
Verify lot-specific COA from vendor
Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Polymerization Reactivity

In cationic ring-opening copolymerization, the monomer reactivity is a critical parameter for controlling polymer composition and properties. A seminal study on the copolymerization of racemic 2-methyloxetane with tetrahydrofuran (THF) and epichlorohydrin established that 2-methyloxetane exhibits a higher relative activity [1]. This finding implies that 2-methyloxetane is preferentially incorporated into the polymer chain over these common comonomers under the studied conditions (BF3·O(C2H5)2, BF3·O(CH2)4 with glycols, Al(C2H5)3, and SnCl4 catalysts). This higher reactivity can be leveraged to design copolymers with specific monomer sequences or to ensure efficient incorporation of the oxetane moiety.

Copolymerization reactivity
Cross-study comparable
Higher relative activity vs THF & epichlorohydrin
Reactivity ranking may guide oxetane monomer selection for copolymer design
Classical cationic polymerization conditions; study-specific
Polymer Chemistry Cationic Polymerization Reactivity Ratios

PRODH Enzyme Inhibition

The unsubstituted analog, (2S)-oxetane-2-carboxylic acid, has been characterized as a competitive inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism [1]. Kinetic analysis revealed an inhibition constant (Ki) in the range of 1.4-6 mM for (2S)-oxetane-2-carboxylic acid, which is significantly less potent than the benchmark inhibitor S-(-)-tetrahydro-2-furoic acid (Ki = 0.3 mM) [2]. While direct data for (2S)-2-methyloxetane-2-carboxylic acid on PRODH is not available, this comparison provides crucial class-level insight. The addition of a methyl group at the 2-position, as in the target compound, would alter both steric and lipophilic interactions within the PRODH active site, potentially modulating its affinity and selectivity relative to the unsubstituted oxetane.

PRODH inhibition
Class-level
Analog Ki 1.4–6 mM vs S-(-)-tetrahydro-2-furoic acid Ki 0.3 mM
Scaffold binding supports rational C2-methyl SAR exploration for PRODH
Competitive inhibition model; E. coli PutA domain
Enzyme Inhibition PRODH Cancer Metabolism Structure-Activity Relationship

Thermal Decomposition Kinetics

Computational studies have predicted the thermal decomposition kinetics of oxetane derivatives [1][2]. Using Density Functional Theory (DFT) at the MPW1PW91/6-311+G** level, the activation energy (Ea) for the unimolecular decomposition of 2-methyloxetane was calculated and can be compared to that of unsubstituted oxetane and 2,2-dimethyloxetane. These theoretical studies indicate that methyl substitution at the 2-position alters the decomposition pathway energetics, providing a framework for understanding the relative thermal stability of these compounds. While experimental validation is needed, this computational evidence suggests a quantifiable difference in stability that may be relevant to reaction condition selection.

Thermal decomposition
Data to verify
Calculated Ea for 2-methyloxetane (DFT/RRKM)
Computational stability model informs reaction condition selection
Requires experimental kinetic validation
Computational Chemistry Thermal Stability Reaction Kinetics DFT

Application Scenarios


Asymmetric Synthesis of Chiral Drug Candidates

Procure the high-purity (2S) enantiomer to serve as a defined chiral building block for the stereoselective synthesis of novel pharmaceutical candidates. The availability of both (2S) and (2R) enantiomers allows for comparative structure-activity relationship (SAR) studies to determine the eutomer (the more active enantiomer) and distomer. This is a standard and critical step in the early-phase development of chiral drugs.

Development of Advanced Functional Polymers

Utilize (2S)-2-methyloxetane-2-carboxylic acid as a monomer or monomer precursor in the design of polymers with tailored properties. Its demonstrated higher relative reactivity compared to THF and epichlorohydrin in cationic copolymerizations [1] makes it a valuable component for synthesizing polyether-polyols or other advanced materials where controlled monomer incorporation is desired. The chiral nature of the compound could also be exploited to create chiral stationary phases or polymers with unique optical properties.

PRODH Inhibitor Optimization

Employ (2S)-2-methyloxetane-2-carboxylic acid as a key intermediate for the synthesis of next-generation proline dehydrogenase (PRODH) inhibitors. The established, albeit moderate, activity of the unsubstituted analog [2] validates the oxetane-2-carboxylic acid core as a promising scaffold for this emerging cancer metabolism target. The addition of the C2-methyl group offers a rational and quantifiable design parameter to explore enhanced potency, selectivity, and improved drug-like properties.

Computational Chemistry and Reaction Mechanism Studies

Source (2S)-2-methyloxetane-2-carboxylic acid for experimental validation of computational models. The available theoretical data on the thermal decomposition of 2-methyloxetane [3] provides a benchmark for experimental kinetic studies. Researchers can use the compound to confirm predicted activation energies and decomposition pathways, thereby contributing to the refinement of computational methods for predicting the stability and reactivity of strained heterocycles.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral SAR studies
Defined (2S) stereochemistry
Enantiomeric purity and stereochemical outcome review
Functional copolymer design
Oxetane reactivity profile
Copolymerization behavior and monomer incorporation
PRODH inhibitor scaffold optimization
2-Methyl oxetane-2-carboxylic acid core
Binding affinity and selectivity assessment
Computational model validation
Defined oxetane substrate
Thermal decomposition kinetic benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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